molecular formula C22H21BrN4O2S B11225782 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide

Cat. No.: B11225782
M. Wt: 485.4 g/mol
InChI Key: VHBRETLXJFGXGE-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves coupling the benzofuran and triazole intermediates with the sulfanyl group and acetamide moiety under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the benzofuran or triazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its complex structure and functional groups.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.

    Pathways Involved: It can interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2-phenylbenzofuran, which have shown various biological activities.

    Triazole Derivatives: Compounds like 1,2,4-triazole, known for their antifungal and antimicrobial properties.

    Sulfanyl Compounds: Compounds containing sulfanyl groups, such as thiophenes, which are studied for their electronic properties.

Uniqueness

The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H21BrN4O2S

Molecular Weight

485.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C22H21BrN4O2S/c1-4-27-21(18-11-15-7-5-6-8-17(15)29-18)25-26-22(27)30-12-19(28)24-20-13(2)9-16(23)10-14(20)3/h5-11H,4,12H2,1-3H3,(H,24,28)

InChI Key

VHBRETLXJFGXGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)Br)C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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